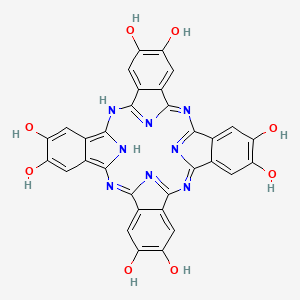
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid is a complex organic compound characterized by multiple functional groups, including amino, carboxyl, and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-chlorobenzylidene hydrazine derivatives, followed by their reaction with various amino acids and carboxylic acids under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares some structural similarities and is studied for its nonlinear optical properties.
2-Amino-4-arylidene-1H-imidazol-5(4H)-ones: These compounds are used as bioprobes and have applications in fluorescence studies.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have significant medicinal applications, including antimicrobial and anti-inflammatory properties.
Uniqueness
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C34H32Cl3N9O12 |
|---|---|
Poids moléculaire |
865.0 g/mol |
Nom IUPAC |
2-amino-4-[2-[(Z)-[[(E)-N-[(Z)-[2-(3-amino-3-carboxypropanoyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(3-amino-3-carboxypropanoyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H32Cl3N9O12/c35-19-3-5-25(56-28(47)10-22(38)31(50)51)17(7-19)14-42-45-34(44-41-13-16-1-2-21(37)9-27(16)58-30(49)12-24(40)33(54)55)46-43-15-18-8-20(36)4-6-26(18)57-29(48)11-23(39)32(52)53/h1-9,13-15,22-24H,10-12,38-40H2,(H,50,51)(H,52,53)(H,54,55)(H2,44,45,46)/b41-13-,42-14-,43-15+ |
Clé InChI |
ALJJHCOGNPGPQD-JWUJVUHOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)OC(=O)CC(C(=O)O)N)/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(C(=O)O)N)/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC(=O)CC(C(=O)O)N)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(C(=O)O)N)NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
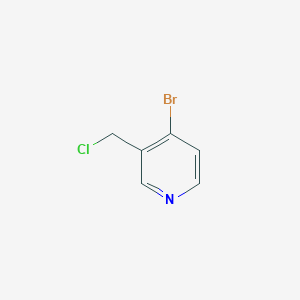
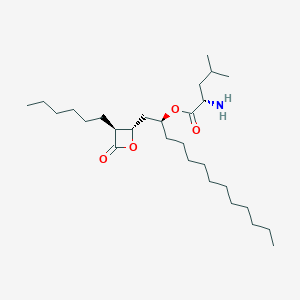
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
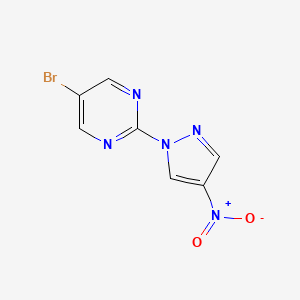


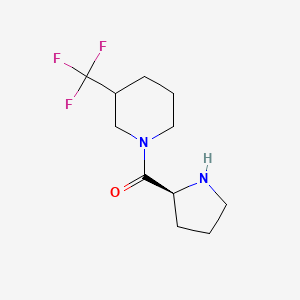


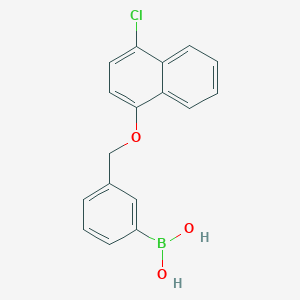
![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
